molecular formula C19H16ClN3O2S B6558335 N-(3-acetylphenyl)-2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetamide CAS No. 1040657-48-4

N-(3-acetylphenyl)-2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetamide

Cat. No. B6558335
CAS RN: 1040657-48-4
M. Wt: 385.9 g/mol
InChI Key: TUJADBOPQAACCQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound provides valuable information about its properties and potential applications. Unfortunately, the specific molecular structure analysis for “N-(3-acetylphenyl)-2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetamide” is not available in the sources I have access to .


Chemical Reactions Analysis

The chemical reactions involving “N-(3-acetylphenyl)-2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetamide” are not explicitly mentioned in the sources I have access to .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can provide insights into its stability, reactivity, and potential uses. Unfortunately, the specific physical and chemical properties for “N-(3-acetylphenyl)-2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetamide” are not available in the sources I have access to .

Scientific Research Applications

Anti-Cancer Activity

F5382-0934: has been investigated for its anti-cancer potential. Chalcone derivatives, including this compound, have shown promising cytotoxicity against lung cancer cells (specifically the A549 cell line). Notably, compounds 7a , 7d , and 7g demonstrated apoptotic activity against lung cancer cells . The binding energy of compound 7d with ALK receptors and its influence on anticancer activity have also been studied.

EMI Shielding Material

F5382-0934: finds application in EMI (electromagnetic interference) shielding. As part of conductive Form-In-Place (FIP) gaskets, it incorporates unique particle plating and fluorosilicone technology. Key features include high mechanical strength, excellent adhesion, and remarkable EMI shielding performance in harsh environments. It is particularly suitable for military and aerospace applications that require resistance to corrosive fluids and fuels .

Vacuum Impregnation Techniques in Food Industry

While not directly related to the compound, vacuum impregnation techniques have broader applications. They enhance food quality by improving texture, flavor, and nutrient retention. Researchers explore impregnation with various substances, and the principles can be applied to other contexts as well .

Antimicrobial Activities

Although not specifically mentioned for F5382-0934 , sulfonamide compounds related to it, such as N-(3-acetylphenyl)-4-methylbenzenesulfonamide , have been synthesized and evaluated for antibacterial activities . Further research could explore the antimicrobial potential of our compound.

Molecular Docking Studies

Molecular docking studies can help predict the binding affinity of F5382-0934 with specific protein targets. While no direct study exists, this approach could shed light on its interactions with relevant receptors or enzymes .

Mechanism of Action

The mechanism of action describes how a compound interacts with biological systems. Unfortunately, the specific mechanism of action for “N-(3-acetylphenyl)-2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetamide” is not available in the sources I have access to .

Safety and Hazards

Information about the safety and hazards of a compound is crucial for handling and storage. Unfortunately, the specific safety and hazards information for “N-(3-acetylphenyl)-2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetamide” is not available in the sources I have access to .

properties

IUPAC Name

N-(3-acetylphenyl)-2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2S/c1-12(24)13-4-2-6-15(8-13)21-18(25)10-17-11-26-19(23-17)22-16-7-3-5-14(20)9-16/h2-9,11H,10H2,1H3,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJADBOPQAACCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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